molecular formula C10H9N3O2S2 B12742275 Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide CAS No. 113387-68-1

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide

Cat. No.: B12742275
CAS No.: 113387-68-1
M. Wt: 267.3 g/mol
InChI Key: MEFCMRHDFHCGQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the reaction of thieno[2,3-d]isothiazole derivatives with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thioethers or thiols .

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide include other thieno[2,3-d]isothiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group.

Properties

CAS No.

113387-68-1

Molecular Formula

C10H9N3O2S2

Molecular Weight

267.3 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C10H9N3O2S2/c1-6-5-7(2)13(11-6)10-9-8(3-4-16-9)17(14,15)12-10/h3-5H,1-2H3

InChI Key

MEFCMRHDFHCGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NS(=O)(=O)C3=C2SC=C3)C

Origin of Product

United States

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